molecular formula C17H21ClN4OS B5421152 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

Cat. No.: B5421152
M. Wt: 364.9 g/mol
InChI Key: KAXVFFGVRREEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide, also known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide involves the induction of apoptosis in cancer cells through the activation of caspase enzymes. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Furthermore, this compound has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been shown to affect the growth and metabolism of bacteria, leading to bacterial death.

Advantages and Limitations for Lab Experiments

2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, this compound can undergo degradation under certain conditions, which can affect its stability and potency.

Future Directions

There are several future directions for the study of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide, including its potential applications in drug development, cancer therapy, and antimicrobial therapy. Further research is needed to elucidate the molecular mechanisms of this compound's actions and its effects on different types of cancer cells and bacteria. Additionally, the development of new formulations and delivery systems for this compound could improve its bioavailability and efficacy. Overall, this compound has significant potential for further research and development in various areas of scientific study.

Synthesis Methods

The synthesis method of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide to form the intermediate compound, followed by the reaction with 1,2,4-triazole-3-thiol and allyl bromide. The final product is obtained through recrystallization and purification processes. This method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research, including cancer treatment, anti-inflammatory, and antimicrobial activities. It has been shown to exhibit cytotoxic effects on different types of cancer cells, including breast, colon, and liver cancer cells. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, this compound has been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-4-9-22-15(10-12(2)3)20-21-17(22)24-11-16(23)19-14-7-5-13(18)6-8-14/h4-8,12H,1,9-11H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXVFFGVRREEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(N1CC=C)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.